2-(2,4-Dinitrophenyl)isoquinolinium chloride
Description
2-(2,4-Dinitrophenyl)isoquinolinium chloride is a nitroaromatic compound characterized by an isoquinolinium core substituted with a 2,4-dinitrophenyl group at the 2-position, coupled with a chloride counterion. Its reactivity is likely influenced by the electron-withdrawing nitro groups and the aromatic isoquinolinium system, which may facilitate interactions with metal ions or nucleophiles.
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)isoquinolin-2-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N3O4.ClH/c19-17(20)13-5-6-14(15(9-13)18(21)22)16-8-7-11-3-1-2-4-12(11)10-16;/h1-10H;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKODWENIEJBEMB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33107-14-1 | |
| Record name | MLS002702514 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-Dinitrophenyl)isoquinolinium chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6G3Y4N4R3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Using 2,4-Dinitrochlorobenzene
The most direct route involves reacting 2,4-dinitrochlorobenzene (DNCB) with isoquinoline under basic conditions. The nitro groups at the 2- and 4-positions activate the aryl chloride for substitution, enabling isoquinoline to act as a nucleophile.
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Reaction Setup : Combine 1 mol of DNCB with 1.2–1.5 mol of isoquinoline in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).
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Base Addition : Introduce a mild base (e.g., lithium hydroxide or sodium hydroxide) to deprotonate isoquinoline, enhancing its nucleophilicity.
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Temperature Control : Heat the mixture to 80–100°C for 5–10 hours to facilitate substitution.
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Acid Quench : Neutralize with hydrochloric acid to protonate the isoquinoline nitrogen, forming the chloride salt.
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Purification : Isolate the product via filtration or solvent extraction, followed by recrystallization from ethanol or acetone.
Key Parameters :
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Solvent Choice : Polar aprotic solvents improve reaction rates by stabilizing transition states.
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Stoichiometry : Excess isoquinoline ensures complete substitution, minimizing side products.
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Temperature : Elevated temperatures accelerate substitution but risk nitro group decomposition.
Challenges :
Single-Vessel Quaternary Ammonium Formation
A modified approach inspired by single-vessel syntheses of potassium 5,7-dinitrobenzoxadiazolide (KDNP) could streamline the process:
Procedure :
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Reactants : Combine DNCB, isoquinoline, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in water.
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Base-Mediated Substitution : Add potassium hydroxide to deprotonate isoquinoline and drive substitution.
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In Situ Quaternization : Acidify with HCl post-reaction to precipitate the chloride salt.
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Filtration and Recrystallization : Recover the product and purify via ethanol recrystallization.
Advantages :
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Eliminates solvent-switching steps.
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Scalable for industrial production.
Limitations :
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Aqueous conditions may favor hydrolysis over substitution without precise pH control.
Comparative Analysis of Methodologies
The table below contrasts key parameters from analogous syntheses:
Challenges in Purification and Stability
Recrystallization Techniques
Ethanol recrystallization, as demonstrated in 2,4-dinitrophenol synthesis, effectively removes unreacted DNCB and byproducts. However, the ionic nature of 2-(2,4-dinitrophenyl)isoquinolinium chloride may necessitate mixed solvents (e.g., ethanol-water) to balance solubility.
Thermal Stability Concerns
Nitro groups decompose exothermically above 150°C, requiring low-temperature drying (e.g., vacuum desiccation at 40–50°C).
Scalability and Industrial Relevance
The single-vessel method offers scalability advantages, with batch sizes ranging from 10 mg to 1 kg. Critical factors for industrial adoption include:
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrophenyl)isoquinolinium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dinitrophenyl group can be replaced by other nucleophiles.
Cycloaddition Reactions: It can undergo cycloaddition reactions with vinyl ethers, leading to the formation of tetralins.
Ring-Opening Reactions: The compound can react with hydroxylamine to form o-[2-(2,4-dinitroanilino)vinyl]benzaldehyde oxime, which can further cyclize to form isoquinoline N-oxide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydroxylamine, vinyl ethers, and various nucleophiles. Reaction conditions often involve the use of solvents like pyridine and controlled heating to facilitate the desired transformations.
Major Products Formed
Major products formed from reactions involving this compound include substituted isoquinolines, tetralins, and isoquinoline N-oxide .
Scientific Research Applications
2-(2,4-Dinitrophenyl)isoquinolinium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitrophenyl)isoquinolinium chloride involves its ability to participate in nucleophilic substitution and cycloaddition reactions. The compound’s reactivity is largely due to the presence of the electron-withdrawing dinitrophenyl group, which activates the isoquinolinium ring towards nucleophilic attack. This reactivity is exploited in various synthetic applications to form complex molecular structures .
Comparison with Similar Compounds
2,4-Dinitrophenyl Methyl Chloride
- Structure : Features a 2,4-dinitrophenyl group bonded to a methyl chloride moiety.
- Reactivity: The methyl chloride group enhances electrophilicity, making it susceptible to nucleophilic substitution reactions. In contrast, the isoquinolinium chloride in the target compound may exhibit different reactivity due to aromatic stabilization and the chloride’s role as a counterion rather than a leaving group.
2-((2-(2,4-Dinitrophenyl)hydrazinylidene)methyl)phenol (Schiff Base Ligand)
- Structure : A Schiff base ligand derived from 2,4-dinitrophenylhydrazine and salicylaldehyde.
- Coordination Chemistry: Forms stable Fe(II) complexes with a 1:1 metal-to-ligand ratio and octahedral geometry. The ligand coordinates via the hydrazinylidene nitrogen and phenolic oxygen, as evidenced by IR and UV spectroscopy .
- Comparison: Unlike the target compound, this ligand is designed for metal chelation. The isoquinolinium chloride’s planar aromatic system might offer distinct π-stacking or redox properties but lacks the hydrazine-based coordination sites.
1,5-Dinitronaphthalene and 1,8-Dinitronaphthalene
- Structure : Naphthalene derivatives with nitro groups at the 1,5- or 1,8-positions.
- Electronic Properties: The nitro groups induce electron deficiency, similar to the target compound. However, the fused naphthalene ring provides greater rigidity and conjugation compared to the isoquinolinium system.
- Applications : Used in explosives and dye synthesis. The target compound’s applications remain unexplored but could diverge due to its ionic nature .
Data Table: Structural and Functional Comparison
Research Findings and Gaps
- Coordination Potential: While the Schiff base ligand forms stable Fe(II) complexes, the target compound’s isoquinolinium system may favor interactions via π-π stacking or cation-π interactions rather than direct metal coordination .
- Hazard Profile : Like other nitroaromatics, the compound likely poses toxicity risks, but its ionic nature could reduce volatility compared to neutral analogues like 2,4-dinitrophenyl methyl chloride .
- Synthetic Routes: No direct synthesis data for the target compound exists in the provided evidence. Methods for related compounds (e.g., hydrazine-based ligands) suggest possible pathways involving condensation or substitution reactions.
Q & A
Q. What are the recommended methods for synthesizing 2-(2,4-Dinitrophenyl)isoquinolinium chloride, and how can its purity be verified?
Methodological Answer: Synthesis typically involves condensation reactions between isoquinoline derivatives and 2,4-dinitrophenyl reagents under controlled conditions. For purity verification:
- Elemental Analysis (CHN): Confirms stoichiometric ratios of C, H, and N (e.g., used in Schiff base complexes to validate composition) .
- Spectroscopic Techniques:
- 1H NMR: Identifies proton environments (e.g., aromatic protons in quinoline derivatives) .
- IR Spectroscopy: Detects functional groups (e.g., nitro and chloride vibrations) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
| Characterization Method | Purpose | Example from Literature |
|---|---|---|
| 1H NMR | Structural confirmation | Quinoline derivatives |
| IR Spectroscopy | Functional group analysis | Fe(II) complex coordination |
| CHN Analysis | Elemental composition | Schiff base complexes |
Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
- UV-Vis Spectroscopy: Monitors electronic transitions, especially in nitroaromatic systems.
- 1H/13C NMR: Resolves aromatic proton and carbon environments (e.g., distinguishing isoquinoline and dinitrophenyl moieties) .
- IR Spectroscopy: Identifies nitro (NO₂) stretching (~1520 cm⁻¹) and chloride bonding .
- Molar Conductivity: Assesses electrolytic behavior (non-electrolytic if values <50 S·cm²·mol⁻¹) .
Advanced Research Questions
Q. How does this compound function as a ligand in coordination complexes, and what geometric structures are typically observed?
Methodological Answer: The compound acts as a bidentate ligand via its nitro and chloride groups. Studies on analogous Fe(II) complexes suggest:
- Coordination Sites: Nitro oxygen and chloride participate in metal binding, as confirmed by IR spectral shifts .
- Geometry: Octahedral structures are inferred from magnetic moment data (e.g., µeff ≈ 1.73 BM for high-spin Fe(II)) .
| Study Focus | Key Findings | Methodology |
|---|---|---|
| Fe(II) Complex Geometry | Octahedral configuration | Magnetic moment and IR data |
Q. What strategies can be employed to analyze the stability of this compound under varying environmental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measures decomposition temperatures.
- Hazard Assessment: Classified as hazardous due to nitro groups; storage requires inert atmospheres and low humidity .
- pH Stability Tests: Monitor degradation in acidic/basic conditions via UV-Vis or HPLC.
Q. Are there known biological or pharmacological activities associated with derivatives of this compound, and how are these activities assessed?
Methodological Answer: Hydrazone derivatives (e.g., Sivifene) show antitumor activity. Testing methods include:
- In Vitro Assays: Cytotoxicity screening against cancer cell lines (e.g., cervical carcinoma) .
- Structure-Activity Relationship (SAR): Modifying substituents to enhance binding to biological targets .
Q. How can researchers address contradictions in spectroscopic data when characterizing derivatives of this compound?
Methodological Answer:
- Cross-Validation: Combine NMR, IR, and HRMS data to resolve ambiguities (e.g., distinguishing isomers) .
- Computational Modeling: DFT calculations predict vibrational frequencies and NMR chemical shifts.
Q. What are the challenges in determining the electronic structure of metal complexes involving this compound?
Methodological Answer:
- Paramagnetic Interference: Magnetic moment measurements may be skewed in Fe(II) complexes; use X-ray crystallography for definitive geometry .
- Electronic Transitions: UV-Vis and EPR spectroscopy clarify d-orbital splitting and electron configuration .
Data Contradiction Analysis Example
If molar conductivity and magnetic moment data conflict:
Re-evaluate sample purity (e.g., via HRMS).
Test alternative solvents to rule out ion pairing effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
